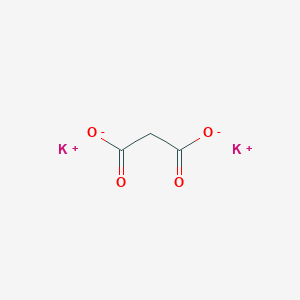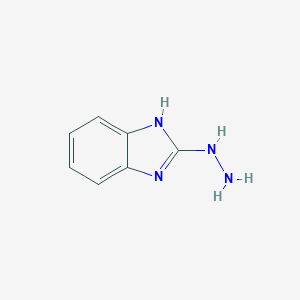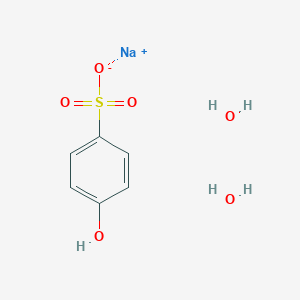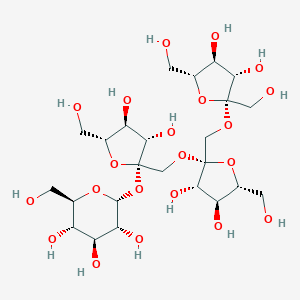
Nystose
描述
科学研究应用
牛蒡子多糖在科学研究中具有广泛的应用:
作用机制
牛蒡子多糖主要通过其益生元特性发挥作用。 它作为有益肠道菌群的选择性底物,促进它们的生长和活性 . 这带来多种健康益处,包括改善肠道健康、增强免疫功能和更好的营养吸收 . 分子靶点包括肠道菌群中代谢牛蒡子多糖的特定酶和转运蛋白 .
类似化合物:
1-酮糖: 另一种具有类似益生元特性的果寡糖.
果糖呋喃糖基牛蒡子多糖: 具有额外果糖单元的更长链果寡糖.
牛蒡子多糖的独特性: 牛蒡子多糖因其独特的结构而独一无二,使其能够选择性地促进某些有益肠道细菌的生长 . 其四糖结构在作为微生物发酵的合适底物和具有相对较低的热量值之间取得平衡 .
生化分析
Biochemical Properties
Nystose interacts with a variety of enzymes and proteins. A notable interaction is with the enzyme β-fructofuranosidase from the honeybee gut bacterium Frischella perrara . This enzyme has been found to hydrolyze this compound more efficiently than 1-kestose . The substrate preference of this enzyme is correlated with the structure of the loop comprising Trp297-Asp298-Ser299 .
Cellular Effects
This compound has been found to regulate the response of rice roots to cold stress via multiple signaling pathways . It has been observed to improve the cold stress tolerance of primary rice roots . Roots developed from seeds soaked in this compound showed lower browning rate, higher root activity, and faster growth compared to seeds soaked in water under chilling stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of serine/threonine protein phosphatase activity, abscisic acid-activated signaling, removal of superoxide radicals, and the response to oxidative stress and defense responses . It also influences the level of RSOsPR10, a protein that promotes the growth of primary rice roots .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that the hydrolytic activity of β-fructofuranosidase for this compound varies over time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as β-fructofuranosidase and may influence metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 牛蒡子多糖可以通过利用果糖基转移酶从蔗糖中进行酶促合成 . 反应涉及果糖基单元转移到蔗糖上,形成牛蒡子多糖和其他果寡糖。 反应条件通常包括 30-50°C 的温度范围和 5-7 的 pH 值 .
工业生产方法: 牛蒡子多糖的工业生产涉及使用微生物酶,特别是果糖基转移酶,这些酶是通过发酵过程产生的 . 然后使用这些酶催化蔗糖的转果糖化反应,生成牛蒡子多糖。 该过程针对高产率和高纯度进行了优化,最终产品使用色谱等技术进行纯化 .
化学反应分析
反应类型: 牛蒡子多糖主要进行水解反应,在果糖苷酶等酶的作用下分解成更简单的糖 . 它还可以参与糖基化反应,与蛋白质或氨基酸发生反应 .
常用试剂和条件:
主要生成产物:
水解: 果糖和葡萄糖.
糖基化: 晚期糖基化终产物,可能会影响蛋白质的结构和功能.
相似化合物的比较
1-Kestose: Another fructooligosaccharide with similar prebiotic properties.
Fructofuranosyl nystose: A longer-chain fructooligosaccharide with additional fructose units.
Raffinose: A trisaccharide composed of galactose, glucose, and fructose, also known for its prebiotic effects.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to selectively promote the growth of certain beneficial gut bacteria . Its tetrasaccharide structure provides a balance between being a suitable substrate for microbial fermentation and having a relatively low caloric value .
属性
IUPAC Name |
2-[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDFNEBHEXLZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nystose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13133-07-8 | |
| Record name | Nystose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | Nystose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is nystose and how does it interact with the gut microbiota?
A1: this compound is a type of carbohydrate called a fructooligosaccharide (FOS) [, , , , , , ]. It's made up of a glucose molecule linked to three fructose molecules. This compound is not digestible by humans, but it acts as a prebiotic, meaning it selectively promotes the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species [, , , , ].
Q2: Does this compound affect the activity of enzymes in the gut?
A3: Research shows that this compound can modulate the activity of certain bacterial enzymes in the gut. For instance, it was found to increase the activity of bacterial beta-glucosidase and alpha-galactosidase in the ceca of turkeys [].
Q3: How does this compound impact the gut environment?
A4: this compound supplementation has been shown to lower the pH of cecal digesta [, , ]. This acidification of the gut environment can be beneficial as it may inhibit the growth of certain harmful bacteria.
Q4: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C24H42O21 and a molecular weight of 666.58 g/mol [].
Q5: Are there any spectroscopic data available to characterize this compound?
A6: Yes, proton (1H) and carbon (13C) NMR spectroscopy have been extensively used to assign the chemical shifts and elucidate the structure of this compound and its methylated derivatives [, ]. These studies provide detailed insights into the conformation and linkage patterns of the sugar units within the this compound molecule.
Q6: How stable is this compound under different processing and storage conditions?
A7: The stability of this compound is an important factor in its applications. Studies have investigated the impact of thermal processing, such as supercritical CO2 treatment, on the stability of this compound in beverages []. These studies highlight the potential of novel processing techniques to preserve the structural integrity and prebiotic functionality of this compound.
Q7: Can this compound be used to modify the water activity of food products?
A8: Research suggests that dehydrated this compound has moisture-absorbing properties and can effectively reduce water activity (Aw) in food products like powdered sucrose []. This property can be beneficial for extending shelf life and maintaining the quality of food products.
Q8: What enzymes are involved in the synthesis of this compound?
A9: this compound is synthesized through enzymatic reactions involving fructosyltransferases. Specifically, sucrose:sucrose 1-fructosyltransferase (1-SST) converts sucrose to 1-kestose, and then fructan:fructan fructosyltransferase (1-FFT) can further elongate the chain to produce this compound [, , ].
Q9: Can microorganisms be used to produce this compound?
A10: Yes, certain microorganisms, such as Bacillus subtilis natto CCT 7712, have shown promising potential for the production of this compound through fermentation processes []. Researchers are investigating the use of low-cost substrates, like sugarcane molasses, to make this production method commercially viable.
Q10: How can the production of specific fructooligosaccharides, like this compound, be enhanced?
A11: Enzyme engineering is being explored to modify the properties of enzymes like β-fructofuranosidase to enhance the production of specific FOS, including this compound. For instance, researchers have successfully engineered the enzyme Fru6 to significantly increase the yield of 6,6-nystose, a potentially valuable prebiotic isomer of this compound [].
Q11: What analytical methods are commonly used to quantify this compound in various matrices?
A12: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is a widely used technique for the separation and quantification of this compound and other fructooligosaccharides in food products, plant materials, and biological samples [, , , , , , , ]. This method offers high sensitivity, accuracy, and reproducibility, making it suitable for quality control and research purposes.
Q12: Beyond prebiotic effects, are there other potential health benefits of this compound?
A13: While more research is needed, some studies suggest that this compound may have antioxidant properties. For instance, in vitro research has shown that this compound exhibits anti-hydroxyl radical activity, which could contribute to its potential health benefits [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


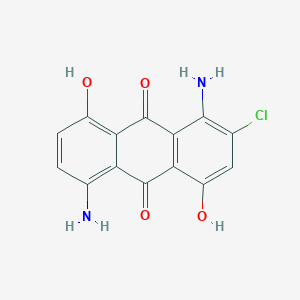




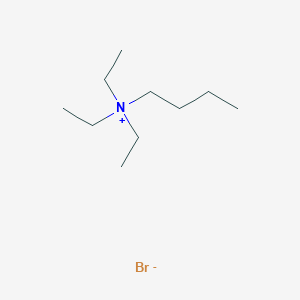

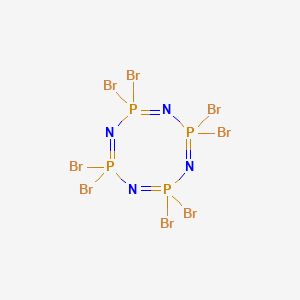
![trimethyl-[phenyl(trimethylsilyl)methyl]silane](/img/structure/B80834.png)

